Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13310991
InChI: InChI=1S/C10H10N4O5/c1-6-7(9(12-19-6)10(15)18-2)5-13-4-3-8(11-13)14(16)17/h3-4H,5H2,1-2H3
SMILES: CC1=C(C(=NO1)C(=O)OC)CN2C=CC(=N2)[N+](=O)[O-]
Molecular Formula: C10H10N4O5
Molecular Weight: 266.21 g/mol

Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate

CAS No.:

Cat. No.: VC13310991

Molecular Formula: C10H10N4O5

Molecular Weight: 266.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate -

Specification

Molecular Formula C10H10N4O5
Molecular Weight 266.21 g/mol
IUPAC Name methyl 5-methyl-4-[(3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C10H10N4O5/c1-6-7(9(12-19-6)10(15)18-2)5-13-4-3-8(11-13)14(16)17/h3-4H,5H2,1-2H3
Standard InChI Key PWBGUEUWVFIAGI-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C(=O)OC)CN2C=CC(=N2)[N+](=O)[O-]
Canonical SMILES CC1=C(C(=NO1)C(=O)OC)CN2C=CC(=N2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a methyl-substituted isoxazole ring connected via a methylene bridge to a nitro-functionalized pyrazole ring. The isoxazole moiety includes a methyl ester group at the 3-position, while the pyrazole ring bears a nitro group at the 3-position . This hybrid structure combines the electron-withdrawing nitro group with the ester’s hydrolytic sensitivity, creating a scaffold amenable to derivatization.

Key Structural Attributes:

  • Isoxazole Core: A five-membered ring with oxygen and nitrogen atoms at positions 1 and 2, respectively.

  • Pyrazole Substituent: A nitro group at position 3 enhances electrophilicity, potentially influencing binding interactions .

  • Methylene Linker: Bridges the isoxazole and pyrazole rings, conferring conformational flexibility.

The planar arrangement of the molecule is stabilized by intramolecular hydrogen bonding, as observed in analogous isoxazole derivatives .

Spectroscopic and Physicochemical Properties

While direct spectroscopic data for this compound is limited, inferences can be drawn from related structures:

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) ~1,700 cm1^{-1} (ester) and ν(NO2)\nu(\text{NO}_2) ~1,520–1,350 cm1^{-1} .

  • NMR: The methyl ester (δ3.9ppm\delta \approx 3.9 \, \text{ppm}) and pyrazole protons (δ7.58.5ppm\delta \approx 7.5–8.5 \, \text{ppm}) would dominate the 1H^1\text{H}-NMR spectrum .

Physicochemical properties such as logP (estimated 1.2–1.5) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate involves multi-step reactions, typically starting from commercially available pyrazole and isoxazole precursors . A proposed pathway includes:

  • Pyrazole Nitration: Introduction of the nitro group via electrophilic aromatic substitution using nitric acid/sulfuric acid .

  • Isoxazole Esterification: Condensation of 5-methylisoxazole-3-carboxylic acid with methanol under acidic conditions .

  • Methylene Bridging: Alkylation of the pyrazole nitrogen with a bromomethylisoxazole intermediate .

Example Protocol:

  • Step 1: Nitration of 1H-pyrazole-3-carboxylate using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 at 0–5°C yields 3-nitro-1H-pyrazole-5-carboxylate .

  • Step 2: Esterification with methanol and H2SO4\text{H}_2\text{SO}_4 produces the methyl ester .

  • Step 3: Alkylation with 4-(bromomethyl)-5-methylisoxazole-3-carboxylate in the presence of K2CO3\text{K}_2\text{CO}_3 completes the synthesis.

Yields typically range from 50–70%, with purity ≥95% achieved via column chromatography .

Challenges and Optimization

  • Regioselectivity: Nitration of pyrazole precursors often produces mixed regioisomers, necessitating careful separation .

  • Stability: The nitro group may undergo reduction under acidic or reductive conditions, requiring inert atmospheres during synthesis.

  • Scalability: Multi-step protocols face scalability issues; flow chemistry approaches are being explored for industrial production .

Biological Activities and Applications

Anti-Inflammatory Activity

Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), with IC50_{50} values in the micromolar range . The nitro group may enhance binding to inflammatory mediators .

Anticancer Activity

Analogous compounds demonstrate apoptosis induction in A549 lung cancer cells via caspase-3 activation . The methyl ester may improve cell permeability compared to carboxylic acid derivatives.

Antimicrobial Activity

Nitro-substituted pyrazoles exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) .

Agricultural Applications

Nitroheterocycles are explored as fungicides and herbicides. Preliminary studies show efficacy against Botrytis cinerea (EC50_{50}: 12 µg/mL) .

Future Directions

  • Mechanistic Studies: Elucidate the compound’s molecular targets via proteomics and crystallography.

  • Derivatization: Explore substituting the nitro group with bioisosteres (e.g., sulfonamides) to modulate toxicity .

  • Formulation Development: Nanoencapsulation may enhance bioavailability for therapeutic applications .

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